N-Methyl diisobutylamine

Beschreibung

N-Methylisobutylamine (CAS: 625-43-4), also known as N,2-Dimethylpropylamine, is a primary aliphatic amine with the molecular formula C₅H₁₃N and a molecular weight of 87.16 g/mol. Structurally, it consists of a methyl group and an isobutyl group attached to the nitrogen atom. This compound is primarily utilized in laboratory research settings, with strict guidelines against its use in pharmaceuticals or household applications . Its reactivity is typical of primary amines, involving nucleophilic reactions and salt formation with acids. Safety protocols emphasize handling in well-ventilated areas, using personal protective equipment (PPE), and immediate decontamination upon exposure .

Eigenschaften

CAS-Nummer |

10471-20-2 |

|---|---|

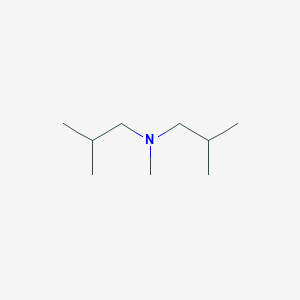

Molekularformel |

C9H21N |

Molekulargewicht |

143.27 g/mol |

IUPAC-Name |

N,2-dimethyl-N-(2-methylpropyl)propan-1-amine |

InChI |

InChI=1S/C9H21N/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |

InChI-Schlüssel |

KEEXPDPBIQJVKK-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)CC(C)C |

Kanonische SMILES |

CC(C)CN(C)CC(C)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares N-Methylisobutylamine with structurally and functionally related amines, focusing on Diisobutylamine (CAS: 110-96-3) and other relevant compounds.

Structural and Physical Properties

- Structural Differences :

Chemical Reactivity

- Nitrosation: Secondary amines like Diisobutylamine react with nitrosating agents (e.g., nitrites) under acidic conditions to form N-nitrosamines, which are potent carcinogens . Primary amines such as N-Methylisobutylamine are far less susceptible to this reaction, making them safer in environments where nitrosation is possible.

Key Research Findings

Nitrosamine Formation : Diisobutylamine’s propensity to form N-nitrosodiisobutylamine under acidic conditions highlights a critical safety distinction from N-Methylisobutylamine .

Analytical Differentiation : Mass spectrometry (CID-fragmentation) can distinguish these amines based on neutral losses (e.g., CH₃NH₂ for N-Methylisobutylamine vs. C₄H₆ for Diisobutylamine) .

Regulatory Status: N-Nitrosodimethylamine (a related nitroso compound) is classified as carcinogenic by multiple agencies, underscoring the importance of avoiding nitrosation pathways in amine handling .

Q & A

Q. What are the critical safety protocols for handling N-Methyl diisobutylamine in laboratory settings?

N-MDIBA is a flammable, corrosive liquid with acute toxicity. Key protocols include:

- Storage : Use tightly closed containers in cool, well-ventilated areas away from ignition sources (e.g., open flames, sparks) .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and goggles to prevent skin/eye contact. Emergency showers and eyewash stations must be accessible .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and avoid flushing into drains due to aquatic toxicity .

- Ventilation : Use fume hoods to minimize inhalation risks, as vapor exposure can cause respiratory irritation .

Q. How can researchers determine the purity of N-MDIBA for synthetic applications?

Purity assessment typically involves:

- Gas Chromatography (GC) : To quantify organic impurities.

- Karl Fischer Titration : For water content analysis, critical in moisture-sensitive reactions.

- NMR Spectroscopy : To verify structural integrity and detect isotopic impurities .

- Reference standards with ≥98% purity (common commercial grades) are recommended for reproducibility .

Q. What synthetic methodologies are reported for N-MDIBA in catalysis?

N-MDIBA is used as a ligand or base in organometallic reactions:

- Palladium-Catalyzed Coupling : Demonstrated in Suzuki-Miyaura reactions for C-C bond formation, where it stabilizes Pd intermediates .

- Copper-Catalyzed Multicomponent Reactions : Enhances reaction efficiency in heterocycle synthesis under microwave irradiation .

- Optimization requires inert atmospheres (e.g., N₂) due to its flammability .

Advanced Research Questions

Q. How can contradictory data on N-MDIBA’s thermodynamic properties be resolved?

Discrepancies in enthalpy of combustion or vapor pressure values may arise from measurement techniques. Recommended approaches:

- Combustion Calorimetry : Replicate studies under controlled conditions (e.g., 298 K) using high-purity samples .

- Computational Chemistry : Compare experimental data with DFT-calculated thermodynamic parameters (e.g., ΔfH°gas) to validate accuracy .

- Meta-analyses of historical datasets (e.g., pre-2000 vs. post-2010 studies) can identify systematic errors .

Q. What experimental designs mitigate N-MDIBA’s ecological toxicity in waste management?

N-MDIBA is toxic to aquatic organisms (LC50 < 10 mg/L). Mitigation strategies include:

- Neutralization : Treat waste with dilute acids (e.g., HCl) to form less toxic ammonium salts.

- Adsorption : Use activated carbon or bentonite clay to sequester residues before disposal .

- Biodegradation Studies : Screen microbial consortia for degradation pathways under aerobic/anaerobic conditions .

Q. How can reaction conditions be optimized for N-MDIBA-mediated amide synthesis?

Key variables include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Temperature Gradients : Stepwise heating (e.g., 50°C to 80°C) minimizes side reactions like over-alkylation.

- Catalyst Loading : Iron-based catalysts at 5 mol% show efficacy in direct amidation from methylarenes, reducing stoichiometric waste .

- Monitor reaction progress via inline FTIR to detect intermediates and adjust parameters dynamically .

Q. What analytical techniques address stability challenges in N-MDIBA storage?

Degradation (e.g., oxidation) can be assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.